molecular formula C22H25NO4 B8684180 ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate

ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B8684180
M. Wt: 367.4 g/mol
InChI Key: DGMXISJISSQFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzo[d]furan derivatives. This compound is characterized by its unique structure, which includes a benzo[d]furan core, an ethyl ester group, and a benzylamino propoxy side chain. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]furan Core: The benzo[d]furan core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification of the carboxylic acid derivative of the benzo[d]furan core using ethanol and an acid catalyst.

    Attachment of the Benzylamino Propoxy Side Chain: The benzylamino propoxy side chain can be attached through a nucleophilic substitution reaction, where a benzylamine derivative reacts with a suitable leaving group on the propoxy chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-4-{3-[amino]propoxy}benzo[d]furan-2-carboxylate
  • Ethyl 3-methyl-4-{3-[methylamino]propoxy}benzo[d]furan-2-carboxylate
  • Ethyl 3-methyl-4-{3-[dimethylamino]propoxy}benzo[d]furan-2-carboxylate

Uniqueness

ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of the benzylamino propoxy side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and reactivity.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C22H25NO4/c1-3-25-22(24)21-16(2)20-18(11-7-12-19(20)27-21)26-14-8-13-23-15-17-9-5-4-6-10-17/h4-7,9-12,23H,3,8,13-15H2,1-2H3

InChI Key

DGMXISJISSQFBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CC=CC=C3)C

Origin of Product

United States

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